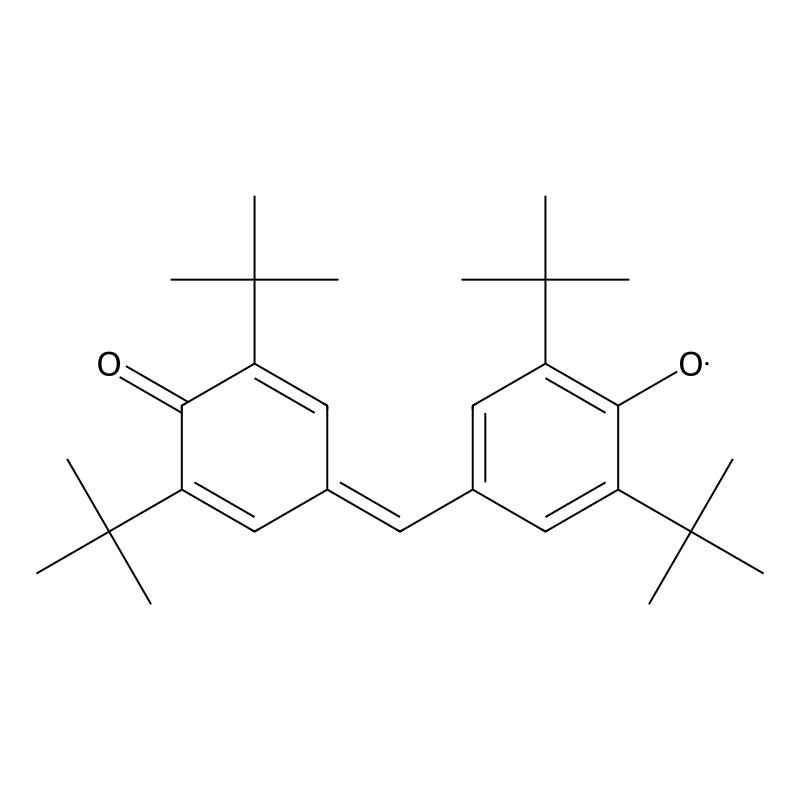Galvanoxyl

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Characterization of Electronic Structure
Specific Scientific Field: Physical Chemistry
Summary of the Application: Galvanoxyl, a prototype persistent free radical species, has been studied for its attractive photophysical and magnetic properties . This research aims to provide insights into the electronic structure of Galvanoxyl, which could pave the way for the design of novel applications .
Methods of Application or Experimental Procedures: The study involved the use of variable energy UPS, XPS, and NEXAFS spectroscopy to investigate the photoionization and photoexcitation spectra of gas-phase Galvanoxyl in the valence and core (C 1s and O 1s) regions using synchrotron X-ray radiation .
Results or Outcomes: The study observed significant variations of relative band intensities with photon energy for valence ionizations below 10 eV, which were rationalized in terms of the properties of the corresponding valence molecular orbitals .
Antioxidant Activity
Specific Scientific Field: Biochemistry
Summary of the Application: Imine analogs of Resveratrol, a phytoalexin known for its anti-cancer, antiviral, and antioxidant properties, were prepared and tested for their antioxidant activity . Galvanoxyl was used as a radical in this study .
Methods of Application or Experimental Procedures: The antioxidant activity of the prepared Resveratrol analogs was tested by their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH), Galvanoxyl radical (GOR), and 2,2′-azino-bis (3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals .
Results or Outcomes: All prepared Resveratrol analogs were able to scavenge DPPH, Galvanoxyl radical (GOR), and ABTS radicals . The antioxidant activity efficiency correlated with the number and position of hydroxyl groups .
Galvinoxyl is a stable organic compound classified as a radical scavenger, primarily used in biochemical and chemical research. It is recognized for its ability to inhibit radical polymerization and to serve as a probe for studying radical reactions. The compound is characterized by its unique structure, which includes two tert-butyl groups and a ketone functional group, contributing to its radical stability and reactivity. Galvinoxyl's radical structure has been confirmed through various analytical techniques, including infrared spectroscopy and electron spin resonance, demonstrating its stability even in the presence of oxygen .
Galvinoxyl's primary mechanism of action involves its ability to donate its unpaired electron to other free radicals, forming a stable product and effectively neutralizing their damaging effects []. This makes it valuable in studying free radical reactions and protecting against oxidative stress in some research settings.
- Radical Scavenging: It effectively scavenges free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals. The mechanism involves the transfer of hydrogen atoms from galvinoxyl to the radical species .
- Oxidation Reactions: In the presence of oxygen, galvinoxyl can oxidize to form 2,6-di-tert-butyl-1,4-benzoquinone and other products. This reaction highlights its dual role as both a scavenger and an oxidizing agent under specific conditions .
- Reactions with Phenols: Galvinoxyl reacts with phenolic compounds through hydrogen atom transfer mechanisms, leading to the formation of various derivatives .
Galvinoxyl exhibits significant biological activity due to its antioxidant properties. It has been shown to protect cells from oxidative stress by scavenging free radicals, which can contribute to cellular damage and aging. Studies have indicated that galvinoxyl may enhance cellular defense mechanisms against oxidative damage, making it a candidate for further research in therapeutic applications .
Galvinoxyl can be synthesized through several methods:
- Oxidation of Phenols: The most common method involves the oxidation of 2,6-di-tert-butylphenol using oxidizing agents such as lead dioxide or potassium hexacyanoferrate(III). This process yields galvinoxyl along with other by-products .
- Chemical Modifications: Various derivatives of galvinoxyl can be synthesized by modifying its structure through reactions with other organic compounds. These modifications can enhance its radical scavenging capabilities or alter its solubility properties .
Galvinoxyl is utilized in various fields:
- Research: It serves as a probe in studies of radical reactions and mechanisms in organic chemistry.
- Polymer Chemistry: Galvinoxyl is used as an inhibitor in radical polymerization processes to control polymer growth and improve material properties.
- Biochemistry: Its antioxidant properties make it valuable in studies related to oxidative stress and potential therapeutic applications .
Studies have focused on the interactions between galvinoxyl and other compounds:
- Phenolic Compounds: Interaction studies reveal that galvinoxyl can form stable complexes with phenols, enhancing their antioxidant capacity through synergistic effects .
- Metal Ions: Investigations into metal ion interactions suggest that galvinoxyl may stabilize certain metal complexes, influencing their reactivity and potential applications in catalysis .
Several compounds share structural or functional similarities with galvinoxyl. Here are some notable examples:
| Compound Name | Structure/Features | Unique Properties |
|---|---|---|
| 2,6-Di-tert-butylphenol | Parent compound of galvinoxyl | Precursor for synthesis; less stable radical |
| Trolox | Water-soluble analogue of vitamin E | Stronger antioxidant activity in aqueous solutions |
| Butylated hydroxytoluene | Synthetic antioxidant used in food preservation | More effective at higher concentrations |
| 2,6-Di-tert-butyl-4-methylphenol | Similar structure; used as an antioxidant | Commonly used in industrial applications |
Galvinoxyl's uniqueness lies in its stability as a radical scavenger compared to other antioxidants, allowing it to function effectively under diverse conditions without rapid degradation .








